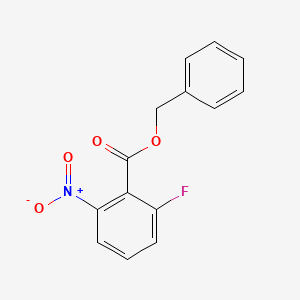

Benzyl 2-fluoro-6-nitrobenzoate

Description

Benzyl 2-fluoro-6-nitrobenzoate is a substituted benzoate ester characterized by a benzyl ester group and a benzene ring with fluorine and nitro substituents at the 2- and 6-positions, respectively. Nitro groups are strongly electron-withdrawing, enhancing electrophilicity, while fluorine can improve metabolic stability in pharmaceutical contexts.

Propriétés

IUPAC Name |

benzyl 2-fluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-11-7-4-8-12(16(18)19)13(11)14(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLRWJUKZQXBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Benzyl 2-fluoro-6-nitrobenzoate is a chemical compound that is often used in organic synthesis. Its primary targets are typically other organic molecules, where it can act as a reagent or intermediate in various chemical reactions.

Mode of Action

The compound’s mode of action is largely dependent on the specific reaction it is being used in. For instance, in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, benzyl 2-fluoro-6-nitrobenzoate may participate in electronically divergent processes with the metal catalyst.

Biochemical Pathways

The biochemical pathways affected by benzyl 2-fluoro-6-nitrobenzoate are also dependent on the specific reaction it is being used in. In the case of SM cross-coupling, the compound may be involved in the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.

Result of Action

The result of benzyl 2-fluoro-6-nitrobenzoate’s action is the formation of new chemical bonds and the synthesis of new compounds. In the context of SM cross-coupling, this could result in the formation of a new carbon–carbon bond.

Activité Biologique

Benzyl 2-fluoro-6-nitrobenzoate (C₁₄H₁₀FNO₄) is an organic compound characterized by its unique structural features, including a benzyl group and a nitro group, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its antibacterial, antifungal, and potential antiviral activities, as well as its mechanisms of action.

Chemical Structure and Properties

Benzyl 2-fluoro-6-nitrobenzoate consists of a benzyl moiety attached to a 2-fluoro-6-nitrobenzoate group. The presence of both fluorine and nitro groups enhances its reactivity and biological interactions. The molecular structure can be represented as follows:

Biological Activity Overview

Research indicates that Benzyl 2-fluoro-6-nitrobenzoate exhibits significant antibacterial and antifungal properties. The nitro group is particularly associated with antimicrobial effects, making this compound a candidate for further exploration in medicinal chemistry .

Antibacterial Activity

A study examining various nitro-containing compounds found that Benzyl 2-fluoro-6-nitrobenzoate demonstrated notable activity against several bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis. The following table summarizes the antibacterial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

In addition to its antibacterial properties, Benzyl 2-fluoro-6-nitrobenzoate has shown antifungal activity against common pathogens such as Candida albicans. The compound's effectiveness is attributed to its ability to inhibit fungal cell membrane synthesis. The table below presents the antifungal activity data:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 128 |

Potential Antiviral Activity

Preliminary studies suggest that Benzyl 2-fluoro-6-nitrobenzoate may possess antiviral properties, particularly against RNA viruses. Similar compounds have been investigated for their ability to inhibit viral replication by targeting viral RNA-dependent RNA polymerase (RdRp). While specific data on Benzyl 2-fluoro-6-nitrobenzoate is limited, its structural analogs have demonstrated promising results in inhibiting viral activity .

The biological activity of Benzyl 2-fluoro-6-nitrobenzoate can be attributed to several mechanisms:

- Cell Wall Disruption : In bacteria, the compound interferes with cell wall synthesis, leading to increased permeability and eventual cell death.

- Membrane Integrity : In fungi, it disrupts the integrity of the cell membrane, inhibiting growth and reproduction.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for microbial survival.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of various nitro compounds, including Benzyl 2-fluoro-6-nitrobenzoate. Results indicated that the compound had a significant effect on both bacterial and fungal strains, supporting its potential use as an antimicrobial agent.

- Mechanistic Insights : Another research effort focused on understanding how similar compounds interact with biological targets. It was found that modifications in the chemical structure could enhance or diminish antimicrobial activity, providing insights into optimizing Benzyl 2-fluoro-6-nitrobenzoate for therapeutic applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antimicrobial Activity : The presence of the nitro group in Benzyl 2-fluoro-6-nitrobenzoate is often associated with antimicrobial properties. Compounds with similar structures have demonstrated antibacterial and antifungal activities, making this compound a candidate for further medicinal chemistry research aimed at developing new antibiotics or antifungal agents.

- Drug Development : Benzyl 2-fluoro-6-nitrobenzoate may serve as a precursor or intermediate in the synthesis of novel pharmaceutical agents. Its unique structure allows for modifications that could enhance bioactivity or selectivity toward specific biological targets.

- Interaction Studies : Research focusing on the interactions between Benzyl 2-fluoro-6-nitrobenzoate and various biological targets (such as enzymes or receptors) is essential for understanding its mechanism of action. Preliminary data suggest it may exhibit promising therapeutic potential.

Materials Science Applications

- OLED Materials : Benzyl 2-fluoro-6-nitrobenzoate has been explored as a dopant or host material in organic light-emitting diodes (OLEDs). Its electronic properties can be tailored for improved efficiency and performance in optoelectronic devices .

- Nanomaterials : The compound is also being investigated for its potential use in the synthesis of mesoporous materials and nanoclays, which are valuable in various industrial applications, including catalysis and drug delivery systems .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares Benzyl 2-fluoro-6-nitrobenzoate with key analogs based on substituents, ester groups, and properties:

*Molecular weights estimated for Benzyl 2-fluoro-6-nitrobenzoate based on analogs. †Calculated by adding the molecular weight contributions of substituents (NO₂: 46 g/mol, F: 19 g/mol) to Ethyl 2-fluoro-6-methylbenzoate.

Electronic and Reactivity Differences

- Nitro vs. Methyl Groups : The nitro group in Benzyl 2-fluoro-6-nitrobenzoate creates a highly electron-deficient aromatic ring, favoring reactions like nucleophilic aromatic substitution. In contrast, the methyl group in Ethyl 2-fluoro-6-methylbenzoate is electron-donating, reducing ring reactivity .

- Fluorine Substituent: Both compounds share a fluorine atom at the 2-position, which enhances stability against metabolic degradation compared to non-fluorinated analogs.

Physicochemical Properties

- Solubility : The nitro group reduces aqueous solubility compared to methyl-substituted analogs. Benzyl esters (e.g., BB) are more lipophilic than ethyl or methyl esters, favoring membrane penetration but limiting water solubility .

- Benzyl esters are more prone to hydrolysis than methyl esters under acidic/basic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.